2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione
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Overview
Description
2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione is an organic compound with the molecular formula C14H8ClN3O2 and a molecular weight of 285.68 g/mol . This compound belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of 2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with pyrimidine-2-amine in the presence of a base such as sodium bicarbonate . The reaction is carried out in an anhydrous environment, often using methanol as the solvent. The mixture is stirred at low temperatures (around 0°C) and monitored by thin-layer chromatography (TLC) until the reaction is complete. The product is then purified by recrystallization from chloroform to obtain red-colored crystals .
Chemical Reactions Analysis
2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The quinone moiety can undergo redox reactions, which are essential for its biological activities.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include bases like sodium bicarbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione has several scientific research applications:
Mechanism of Action
The biological activities of 2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione are primarily due to its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The compound also interacts with various molecular targets, including enzymes and DNA, disrupting their normal functions and leading to therapeutic effects .
Comparison with Similar Compounds
2-Chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione is unique due to its specific combination of a naphthoquinone core with a pyrimidine moiety. Similar compounds include:
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: This compound has an isopentylamino group instead of a pyrimidin-2-ylamino group.
2-(Tert-butylthio)-3-chloronaphthalene-1,4-dione: This compound has a tert-butylthio group instead of a pyrimidin-2-ylamino group.
These similar compounds share some chemical properties and biological activities but differ in their specific applications and effectiveness due to the variations in their functional groups .
Properties
CAS No. |
120983-27-9 |
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Molecular Formula |
C14H8ClN3O2 |
Molecular Weight |
285.68 g/mol |
IUPAC Name |
2-chloro-3-(pyrimidin-2-ylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C14H8ClN3O2/c15-10-11(18-14-16-6-3-7-17-14)13(20)9-5-2-1-4-8(9)12(10)19/h1-7H,(H,16,17,18) |
InChI Key |
XKPPTDGQYVEREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=NC=CC=N3 |
Origin of Product |
United States |
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